

phosphorylated HSP27 as biomarker for losmapimod target engagement

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Compound Focus: Losmapimod

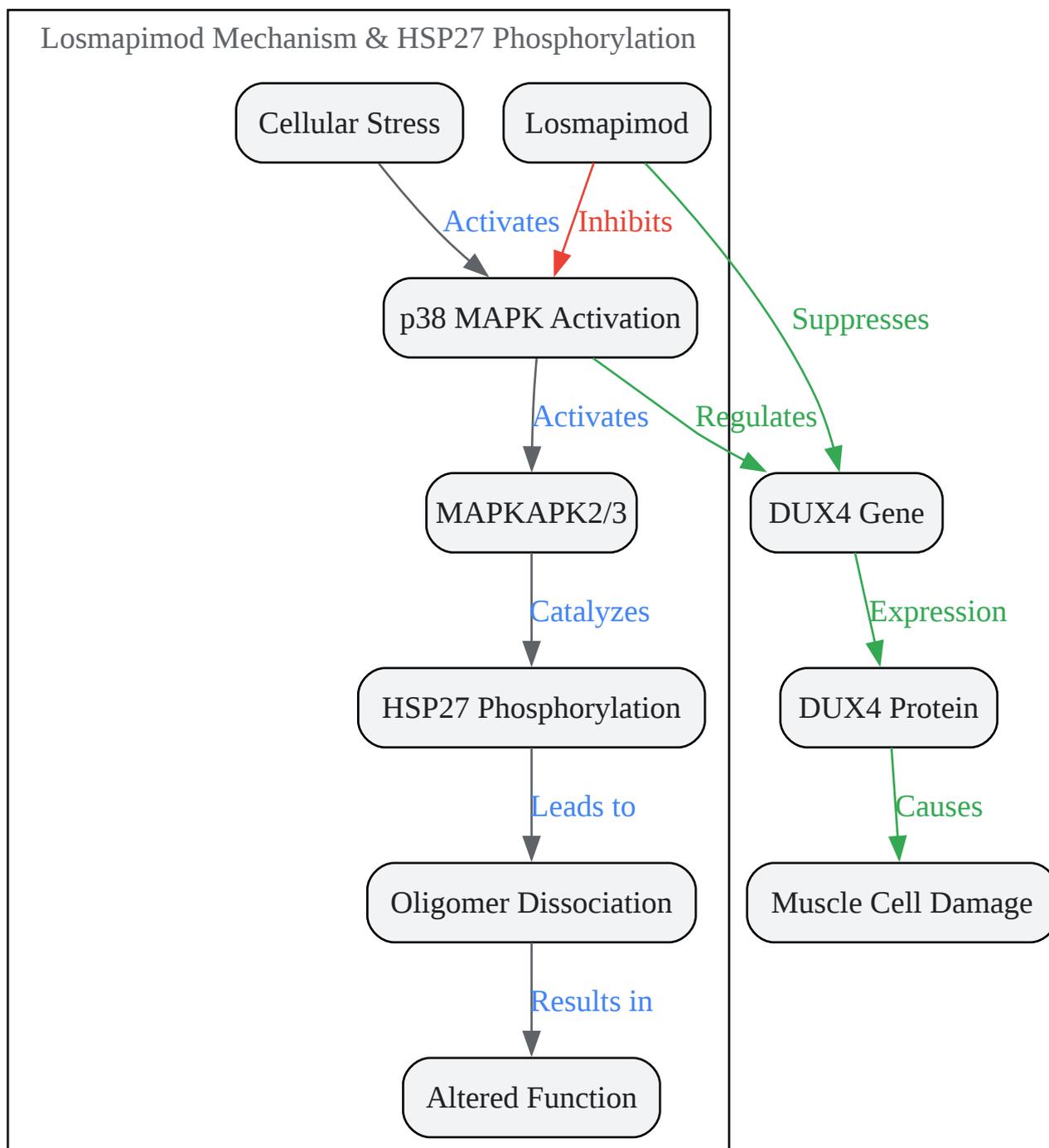
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Mechanism of Action and Biomarker Role

The diagram below illustrates how **losmapimod** interacts with the p38 MAPK pathway and impacts HSP27.



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Losmapimod inhibits p38 MAPK, reducing HSP27 phosphorylation and DUX4 expression.

Losmapimod is a selective oral inhibitor of p38 α/β mitogen-activated protein kinase (MAPK) [1]. The p38 MAPK pathway, activated by cellular stress, phosphorylates downstream kinases like MAPKAPK2/3, which

then phosphorylate HSP27 [2]. This **phosphorylation triggers the dissociation of large HSP27 oligomers into smaller dimers and tetramers**, changing its functional state [2]. In facioscapulohumeral dystrophy (FSHD), inhibiting this pathway with **losmapimod** also suppresses the aberrant expression of the **DUX4 protein**, which is toxic to muscle cells [3] [1]. Thus, a decrease in the pHSP27:HSP27 ratio provides direct evidence of **losmapimod**'s activity at the molecular level [4].

Quantitative Data on Target Engagement

The following table summarizes the quantitative evidence for pHSP27 as a target engagement biomarker from key **losmapimod** clinical studies.

Study Description	Participant Cohort	Target Engagement Measurement	Key Efficacy & Safety Findings
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| **Phase 2 Open-Label (NCT04004000)** [3] [1] *52-week treatment* | 14 adults with FSHD1 | **~40-50% reduction** in blood pHSP27:HSP27 ratio at weeks 4 & 52. **10.8% reduction** in muscle pHSP27:HSP27 ratio at week 4. | Stability/improvement in upper limb function. **Most common AE:** mild, transient liver enzyme increase [3]. | **Phase 1 (FSHD & Healthy Volunteers)** [4] *Single & multiple doses* | 15 FSHD subjects, 10 healthy volunteers | **Dose-dependent losmapimod** concentrations in muscle (42.1 ± 10.5 ng/g [7.5 mg] to 97.2 ± 22.4 ng/g [15 mg]). TE confirmed in blood and muscle. | Well-tolerated, no serious AEs. Most AEs were mild and self-limited [4]. | **Phase 3 REACH (NCT05397470)** [3] | 260 adults with FSHD | Trial completed enrollment; top-line results expected to include biomarker data. | Awaited; will further evaluate efficacy and safety [3]. |

The data consistently shows that **losmapimod** engages its target and produces a **measurable and sustained decrease in the pHSP27:HSP27 ratio**. The effect was observed in both blood and muscle tissue, confirming the drug reaches its site of action [3] [4].

Experimental Protocols for Measuring Target Engagement

For researchers, here are detailed methodologies from the clinical studies for assessing **losmapimod** target engagement via pHSP27.

Blood-Based Biomarker Protocol

- **Sample Type:** Sorbitol-stimulated blood samples [4].
- **Measurement Technique:** Assess the **ratio of phosphorylated HSP27 to total HSP27 (pHSP27:HSP27)**. A reduction in this ratio indicates successful inhibition of the p38 MAPK pathway by **losmapimod** [3] [4].
- **Timing:** Measurements were taken at baseline and post-treatment (e.g., week 4 and week 52) [3]. The studies showed a 40-50% reduction in this ratio in blood, confirming it as a robust and accessible biomarker for target engagement [3].

Muscle Biopsy Biomarker Protocol

- **Sample Type:** Percutaneous muscle biopsies [4].
- **Tissue Selection:** Biopsies were taken from both **MRI-normal appearing muscle** and **muscle identified as affected** (showing abnormal signal on STIR MRI sequences) [4].
- **Measurement Technique:** Same as for blood—measurement of the **pHSP27:HSP27 ratio** directly in the target tissue [4].
- **Timing:** Paired biopsies at baseline and after 14 days of treatment [4]. This direct tissue measurement confirmed a **~11% reduction** in the pHSP27 ratio and provided evidence of dose-dependent drug concentrations in muscle [3] [4].

Key Takeaways for Researchers

- **pHSP27:HSP27 Ratio is a Validated Biomarker:** The reduction of this ratio in blood and muscle robustly confirms **losmapimod**'s engagement with the p38 MAPK target [3] [4].
- **Blood is a Practical Surrogate:** The strong, consistent signal in blood suggests it can serve as a primary, non-invasive measure for monitoring target engagement in clinical trials [3].
- **Link to Clinical Outcome:** While target engagement is clear, the relationship to the reduction of toxic DUX4 expression in muscle showed variability, indicating the pathway between engagement and full clinical efficacy may be complex [3].

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